molecular formula C12H19NO B3371249 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine CAS No. 654683-81-5

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine

Cat. No. B3371249
CAS RN: 654683-81-5
M. Wt: 193.28
InChI Key: HXAMELDWELSLFF-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine, also known as 3-MeO-2′-Oxo-PCE or Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the late 1990s as a potential replacement for ketamine, a widely used anesthetic with dissociative properties. MXE has gained popularity in recent years as a recreational drug due to its unique effects, but it also has potential applications in scientific research.

Scientific Research Applications

Biocatalytic Synthesis

An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine . This process involves a three-part vessel system consisting of a membrane reactor for the continuous synthesis of the product amine, a saturator vessel for the continuous supply of the amine donor isopropylammonium and the precipitating reagent 3,3-diphenylpropionate, and a crystallizer in which the product amine can continuously precipitate as (S)-1-(3-methoxyphenyl)ethylammonium-3,3-diphenylpropionate .

Alzheimer’s Disease Treatment

(S)-1-(3-methoxyphenyl)ethylamine is a valuable intermediate for the synthesis of rivastigmine , a highly potent drug for the treatment of early-stage Alzheimer’s disease . Rivastigmine works by preventing the breakdown of a chemical called acetylcholine, which is essential for the processes of memory, thinking, and reasoning. Therefore, it is used to treat symptoms of mild to moderate Alzheimer’s disease.

Enzyme Engineering

The high selectivity of biocatalysts results in less or even no side reactions, which itself yields higher process and atom efficiencies . In addition, recent scientific and technological advances in enzyme engineering allow the relatively fast design and production of tailor-made biocatalysts for a specific process .

Process Intensification

The integrated biocatalysis-crystallization concept developed for the synthesis of (S)-1-(3-methoxyphenyl)ethylamine also contributes to process intensification . This is a strategy aimed at achieving significant improvements in manufacturing and processing, particularly in terms of efficiency and sustainability.

Industrial Crystallization

The crystallizer in the integrated biocatalysis-crystallization concept allows for the continuous precipitation of the product amine as (S)-1-(3-methoxyphenyl)ethylammonium-3,3-diphenylpropionate . This represents an application in the field of industrial crystallization, which is a crucial aspect of various chemical processes.

Green Chemistry

The use of biocatalysts in the synthesis of (S)-1-(3-methoxyphenyl)ethylamine aligns with the principles of green chemistry . Biocatalysts often allow for higher stereo-, regio-, and chemoselectivities, while mild reaction conditions and environmentally friendly solvents such as water can be applied .

Mechanism of Action

properties

IUPAC Name

1-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8,11H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAMELDWELSLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine

CAS RN

654683-81-5
Record name 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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